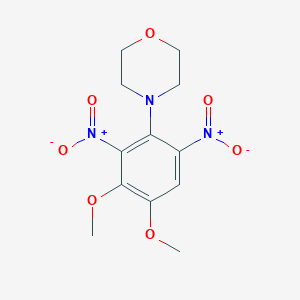
4-(3,4-Dimethoxy-2,6-dinitrophenyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dimethoxy-2,6-dinitrophenyl)morpholine, also known as 4-DMPPM, is a nitrogen-containing heterocyclic compound that has a wide range of applications in the fields of medicinal chemistry and synthetic organic chemistry. It is a versatile building block that can be used to synthesize a variety of compounds with potential therapeutic value. This compound has been used in a variety of scientific research applications, including drug discovery, drug delivery, and pharmacological studies.
Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding and Crystal Structure
Hydrogen Bonding in Solid Morpholinium 2,4-dinitrophenolate : This study by Majerz, Głowiak, and Koll (1996) investigates the structure of morpholinium 2,4-dinitrophenolate using X-ray diffraction, focusing on the hydrogen bonding and ionic character of the compound. The morpholinium and 2,4-dinitrophenolate moieties are linked by hydrogen bonds, with spectral characteristics compared to related 2,4-dinitrophenolates, highlighting the compound's structural and bonding attributes Majerz, Głowiak, & Koll, 1996.
Chemical Synthesis and Optimization
Optimization of 4-phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity : Boschelli et al. (2001) report on the synthesis and optimization of 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile derivatives, showing increased inhibition of Src kinase activity and Src-mediated cell proliferation, with the introduction of a morpholine group enhancing the compound's potency Boschelli et al., 2001.
Spectroscopic and Electrochemical Studies
Synthesis, Spectroscopic, and Electrochemical Investigations of Vic-Dioximes : Kilic, Taş, Gümgüm, and Yilmaz (2006) synthesized vic-dioxime ligands containing a morpholine group, exploring their structures and electrochemical properties. The study provides insights into the ligands' redox properties and potential applications in coordination chemistry Kilic, Taş, Gümgüm, & Yilmaz, 2006.
Luminescence and Sensing Applications
A Lysosome-Targeting Colorimetric and Fluorescent Dual Signal Probe for Sensitive Detection and Bioimaging of Hydrogen Sulfide : Wu et al. (2018) developed a lysosome-targeting fluorescent probe, demonstrating its application in detecting hydrogen sulfide with high selectivity and sensitivity, illustrating the use of morpholine derivatives in bioimaging and sensing applications Wu et al., 2018.
Fungicide Analysis
Gas Chromatographic-Mass Spectrometric Method for the Analysis of Dimethomorph Fungicide : Hengel and Shibamoto (2000) developed an analytical method for determining dimethomorph residues in dried hops, utilizing a morpholine derivative as a fungicide. This study emphasizes the compound's role in agricultural applications and the importance of residue analysis for food safety Hengel & Shibamoto, 2000.
Eigenschaften
IUPAC Name |
4-(3,4-dimethoxy-2,6-dinitrophenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O7/c1-20-9-7-8(14(16)17)10(13-3-5-22-6-4-13)11(15(18)19)12(9)21-2/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPUTDACEPMVPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)[N+](=O)[O-])N2CCOCC2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxy-2,6-dinitrophenyl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

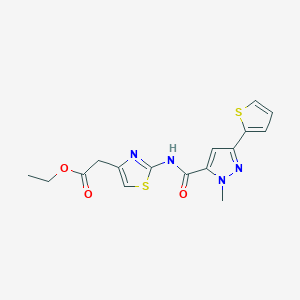
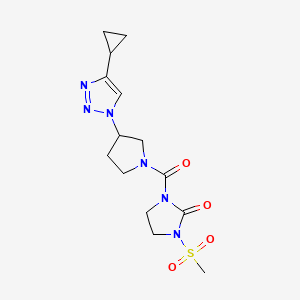
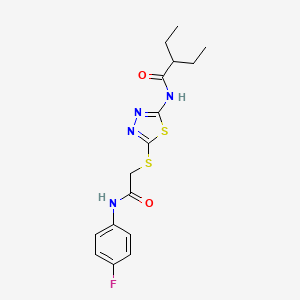
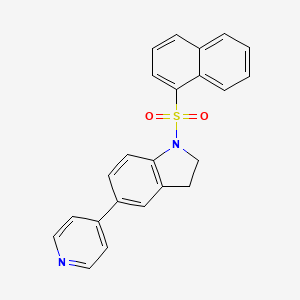
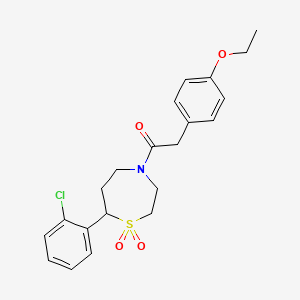
![3-(4-Bromophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B2819716.png)

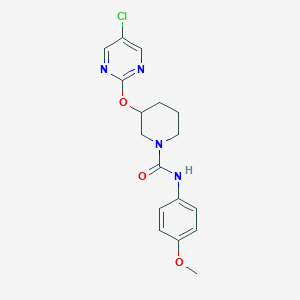
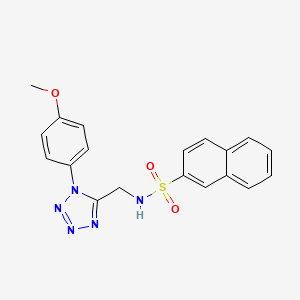

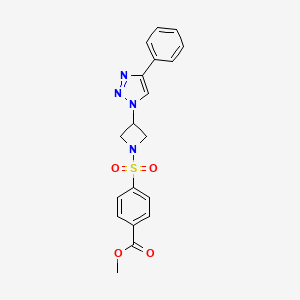
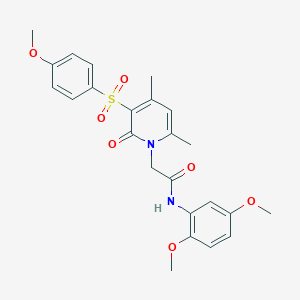
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2819726.png)
![6-[(3-Nitrophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2819727.png)